Starburst(R)(pamam)dendrimer,generation 1

Catalog No.
S1528198
CAS No.
142986-44-5
M.F
C62H128N26O12
M. Wt
1429.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Starburst(R)(pamam)dendrimer,generation 1

CAS Number

142986-44-5

Product Name

Starburst(R)(pamam)dendrimer,generation 1

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide

Molecular Formula

C62H128N26O12

Molecular Weight

1429.8 g/mol

InChI

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100)

InChI Key

QVWIZHOFYGKROL-UHFFFAOYSA-N

SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN

Canonical SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN

Drug Delivery

  • Drug carriers: Due to their hollow, branched structure and surface functionality, G1 PAMAM can encapsulate therapeutic drugs. This allows for targeted delivery and controlled release of drugs within the body [].
  • Gene delivery: G1 PAMAM can also complex with DNA or RNA molecules, facilitating their delivery into cells for gene therapy applications [].

Imaging and Diagnostics

  • Contrast agents: By attaching contrast agents to G1 PAMAM, researchers can enhance the contrast in imaging techniques like magnetic resonance imaging (MRI) or computed tomography (CT) scans, improving visualization of specific tissues or organs [].
  • Biosensors: G1 PAMAM can be functionalized with biorecognition molecules like antibodies or enzymes. This allows for the development of biosensors for detecting specific biological targets such as proteins or pathogens.

Nanomaterials Science

  • Catalysis: G1 PAMAM can be used as a support for catalysts, enhancing their activity and selectivity for various chemical reactions.
  • Templating agents: The well-defined structure of G1 PAMAM makes it useful as a template for the synthesis of other nanomaterials with controlled size and morphology.

Other Applications

  • Antimicrobial agents: Studies suggest that G1 PAMAM exhibits antimicrobial activity against certain bacteria and fungi. However, further research is needed to understand the mechanisms and potential applications.

Starburst® (poly(amidoamine) dendrimer, generation 1) is a type of dendritic polymer characterized by its highly branched structure. It has a molecular formula of C62H128N26O12 and a molecular weight of approximately 1429.85 g/mol . This dendrimer features a core that is surrounded by multiple layers of branched amidoamine groups, which contribute to its unique chemical properties, including solubility in water and the ability to encapsulate various molecules. The compact and symmetrical architecture allows for high surface functionality, making it suitable for various applications in drug delivery and biomedical fields .

Due to its numerous functional groups. Key reactions include:

  • Amine Reactivity: The primary amine groups on the dendrimer's surface can react with various electrophiles, enabling the attachment of drugs or targeting moieties.
  • Click Chemistry: This approach allows for efficient conjugation of bioactive molecules to the dendrimer without the need for protecting groups, enhancing its utility in drug delivery systems .
  • Crosslinking Reactions: The dendrimer can be crosslinked with other polymers or small molecules to form hydrogels or nanoparticles, improving its stability and controlled release properties.

Starburst® (poly(amidoamine) dendrimer, generation 1) exhibits significant biological activity, particularly in drug and gene delivery applications. Its unique properties allow it to:

  • Encapsulate Drugs: The dendrimer can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.
  • Facilitate Gene Delivery: It can form complexes with nucleic acids, enhancing their cellular uptake and protecting them from degradation .
  • Target Specific Cells: By modifying its surface with ligands or antibodies, the dendrimer can selectively target specific cell types, improving therapeutic efficacy while minimizing side effects.

The synthesis of Starburst® (poly(amidoamine) dendrimer, generation 1) typically involves:

  • Dendritic Growth: The synthesis begins with a core molecule (usually ethylenediamine) that is reacted with acrylate or similar compounds to form successive generations of branched structures.
  • Stepwise Addition: Each generation involves sequential addition of monomers to the core, allowing precise control over size and functionality.
  • Purification Techniques: After synthesis, purification methods such as dialysis or chromatography are employed to remove unreacted materials and byproducts .

Starburst® (poly(amidoamine) dendrimer, generation 1) has diverse applications in various fields:

  • Drug Delivery Systems: Its ability to encapsulate drugs makes it ideal for targeted therapy in cancer treatment.
  • Gene Therapy: The dendrimer's capacity to deliver genetic material enhances gene therapy approaches.
  • Imaging Agents: Functionalized dendrimers can serve as contrast agents in medical imaging techniques.
  • Diagnostics: They are used in biosensors for detecting biomolecules due to their high surface area and reactivity .

Interaction studies involving Starburst® (poly(amidoamine) dendrimer, generation 1) focus on its behavior in biological systems:

  • Cellular Uptake: Studies have shown that the dendrimer can efficiently enter cells through endocytosis.
  • Toxicity Assessment: Research indicates that lower generations exhibit less toxicity compared to higher generations, making them safer for biomedical applications .
  • Protein Binding Studies: The interaction between the dendrimer and proteins is crucial for understanding its behavior in drug delivery systems.

Several compounds share similarities with Starburst® (poly(amidoamine) dendrimer, generation 1), but each has unique characteristics. Here is a comparison:

Compound NameStructure TypeUnique Features
Polypropyleneimine DendrimersDendritic PolymerHigher toxicity at certain generations
Polyethylene Glycol DendrimersLinear PolymerBiocompatibility but less efficient drug delivery
Dendritic PolyglycerolDendritic PolymerBiodegradable and less complex than PAMAM
Polyester DendrimersDendritic PolymerGenerally more hydrophobic

Starburst® stands out due to its high solubility in water and versatility in functionalization compared to these similar compounds. Its unique branched structure allows for enhanced loading capacity and targeted delivery capabilities .

XLogP3

-16.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)

Dates

Modify: 2024-04-14

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